

In-Depth Technical Guide: Physicochemical Properties of 3-(2-Thienyl)aniline

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Compound of Interest

Compound Name: 3-(2-Thienyl)aniline

Cat. No.: B1306149

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-(2-Thienyl)aniline** (CAS No: 92057-12-0). The information herein is curated for professionals in research and drug development, with a focus on structured data presentation, detailed experimental methodologies, and logical visualizations to support laboratory work and computational modeling.

Core Physicochemical Properties

3-(2-Thienyl)aniline is a bi-aryl amine containing a phenyl and a thiophene ring. Its structural characteristics are foundational to its chemical behavior and potential applications in medicinal chemistry and material science.

Identification and Structural Data

Identifier	Value	Reference
IUPAC Name	3-(thiophen-2-yl)aniline	--INVALID-LINK--
CAS Number	92057-12-0	[1] [2] [3] [4]
Molecular Formula	C ₁₀ H ₉ NS	[1] [2] [3]
Molecular Weight	175.25 g/mol	[1] [2]
Canonical SMILES	<chem>C1=CC(=CC(=C1)N)C2=CC=CS2</chem>	--INVALID-LINK--
InChI Key	YUTPSMJOCLLMBK-UHFFFAOYSA-N	[4]

Physical and Chemical Properties

A summary of the key physicochemical properties is presented below. It is important to note that several of these values are predicted through computational models and should be confirmed experimentally for critical applications. There are also discrepancies in the reported physical state of the compound.

Property	Value	Notes	Reference
Physical State	Beige solid / Yellowish oil	Discrepancy in literature	[4] [5]
Melting Point	246 °C	This value may correspond to the hydrochloride salt.	[1]
Boiling Point	341.6 ± 25.0 °C	Predicted	[1]
Density	1.196 ± 0.06 g/cm ³	Predicted	[1]
pKa	4.09 ± 0.10	Predicted (acidic, for the protonated amine)	[1]
logP	3.1	Predicted (XlogP)	--INVALID-LINK--

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of **3-(2-Thienyl)aniline**. The following data were obtained from a micellar Suzuki cross-coupling synthesis study.^[5]

Spectrum Type	Data
¹ H NMR	(400 MHz, CDCl ₃) δ 7.16 (dd, J = 3.6, 1.1 Hz, 1H), 7.14 (dd, J = 5.1, 1.1 Hz, 1H), 7.05 (t, J = 7.8 Hz, 1H), 6.97–6.90 (m, 2H), 6.81 (t, J = 2.0 Hz, 1H), 6.48 (ddd, J = 7.9, 2.3, 0.9 Hz, 1H), 3.47 (br, 2H)
¹³ C NMR	(101 MHz, CDCl ₃) δ 146.9, 144.7, 135.4, 129.9, 127.9, 124.6, 123.1, 116.5, 114.4, 112.6
Infrared (IR)	(ATR) 3438, 3356, 3101, 3069, 3040, 1617, 1598, 1581, 1485, 1453, 1304, 1230, 1198, 1168, 1079, 1048, 993, 858, 827, 775, 688, 609, 558 cm ⁻¹

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of chemical compounds.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of **3-(2-Thienyl)aniline** can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The following is a representative protocol adapted from the literature.^[5]

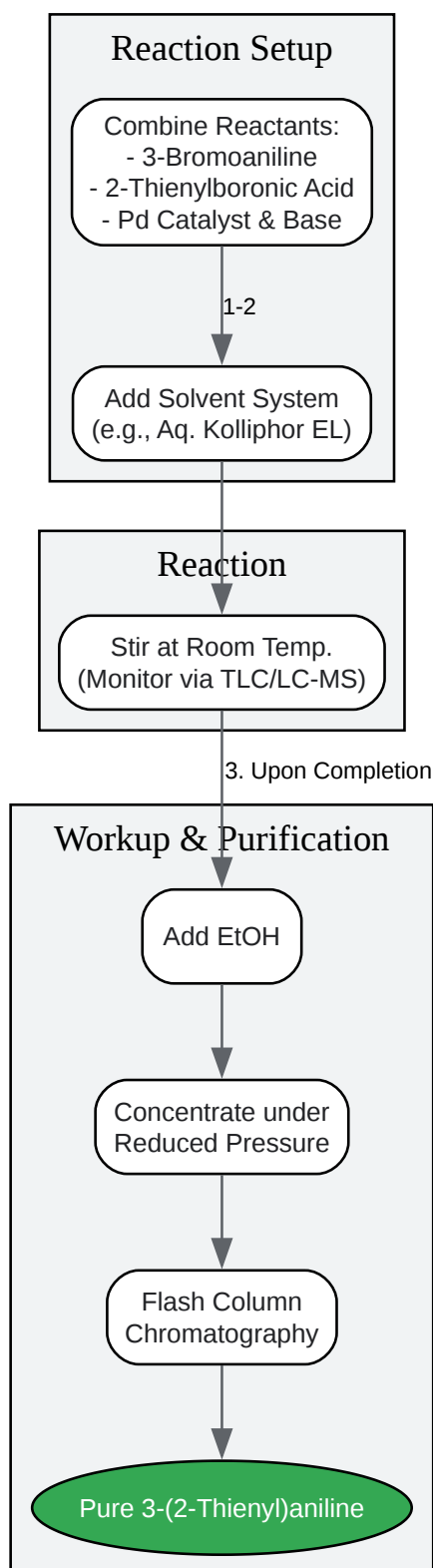
Reagents:

- 3-Bromoaniline
- 2-Thienylboronic acid
- Palladium catalyst (e.g., Pd(dtbpf)Cl₂)

- Base (e.g., Triethylamine - Et₃N)
- Solvent system (e.g., Aqueous Kolliphor EL)

Procedure:

- Combine 3-bromoaniline (0.5 mmol), 2-thienylboronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and Et₃N (1 mmol) in a reaction vessel.
- Add aqueous Kolliphor EL (2 mL, 1.97% in H₂O) to the mixture.
- Stir the reaction mixture vigorously (e.g., 500 rpm) at room temperature. The reaction time should be monitored by a suitable technique like TLC or LC-MS.
- Upon completion, add ethanol (approx. 10 mL) until the mixture becomes homogeneous.
- Remove the solvents under reduced pressure.
- Purify the resulting residue by flash column chromatography (e.g., SiO₂, CH₂Cl₂/n-hexane 8:2) to yield pure **3-(2-Thienyl)aniline**.



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Workflow for Suzuki-Miyaura Synthesis.

Physicochemical Property Determination: General Protocols

The following are generalized, standard protocols for determining key physicochemical properties. These should be adapted and optimized for **3-(2-Thienyl)aniline** specifically.

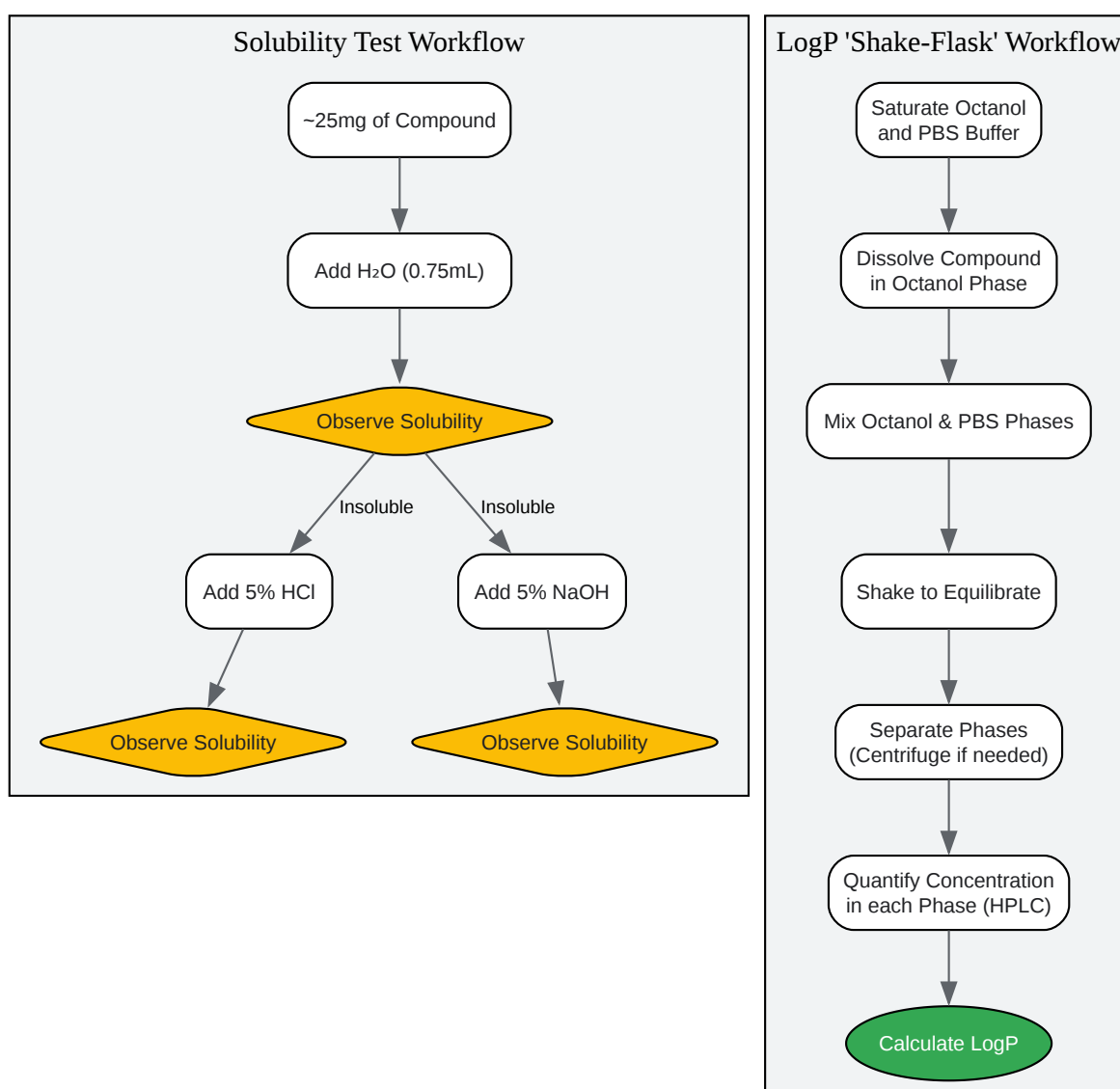
1. Aqueous Solubility Determination (Qualitative)^{[1][2]}

- Preparation: Add approximately 25 mg of **3-(2-Thienyl)aniline** to a small test tube.
- Solvent Addition: Add 0.75 mL of deionized water in 0.25 mL portions.
- Mixing: After each addition, cap the test tube and shake vigorously for at least 30 seconds.
- Observation: Visually inspect the solution for any undissolved solid against a dark background. Classify as soluble, partially soluble, or insoluble.
- pH-Dependent Solubility: Repeat the procedure using 5% HCl and 5% NaOH solutions to determine the solubility of the basic amine and its potential acidic character, respectively. As an amine, it is expected to be soluble in 5% HCl.

2. Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)^{[4][6][7]}

- Phase Saturation: Mix equal volumes of 1-octanol and pH 7.4 phosphate-buffered saline (PBS) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
- Stock Solution: Prepare a stock solution of **3-(2-Thienyl)aniline** in the saturated 1-octanol phase at a known concentration (e.g., 1 mg/mL).
- Partitioning: In a suitable vessel, combine a known volume of the octanol stock solution with a known volume of the saturated PBS (e.g., 5 mL of each).
- Equilibration: Shake the vessel for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium to be reached. Let the phases separate completely, using centrifugation if necessary.

- Quantification: Carefully sample both the octanol and aqueous phases. Determine the concentration of **3-(2-Thienyl)aniline** in each phase using a suitable analytical method, such as HPLC-UV.
- Calculation: Calculate LogP using the formula: $\text{LogP} = \log_{10}([\text{Concentration in Octanol}] / [\text{Concentration in Aqueous Phase}])$.



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Logical Workflows for Property Determination.

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